2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-6-nitro-1,3-benzothiazole
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Overview
Description
2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-6-NITRO-1,3-BENZOTHIAZOLE is a complex organic compound that features a unique combination of functional groups, including a naphthalene moiety, a triazole ring, and a benzothiazole structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-6-NITRO-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions One common method involves the initial formation of the triazole ring through a cyclization reaction of appropriate precursorsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-6-NITRO-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-6-NITRO-1,3-BENZOTHIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-6-NITRO-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the triazole and naphthalene moieties but differs in other functional groups.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthalene ring but has a pyrazole instead of a triazole.
Uniqueness
The uniqueness of 2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-6-NITRO-1,3-BENZOTHIAZOLE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H17N5O2S2 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C26H17N5O2S2/c32-31(33)20-13-14-22-23(16-20)34-26(27-22)35-25-29-28-24(30(25)19-10-2-1-3-11-19)15-18-9-6-8-17-7-4-5-12-21(17)18/h1-14,16H,15H2 |
InChI Key |
BPIZOKZESXSZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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